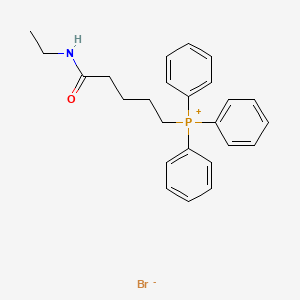

(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide

Description

(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide (CAS: 1201226-16-5) is a phosphonium salt with the molecular formula C25H29NOP·Br and a molecular weight of 470.38 g/mol . It is a key intermediate in synthesizing Bimatoprost, a prostaglandin analog used to treat glaucoma and ocular hypertension . Structurally, it consists of a triphenylphosphonium (TPP) cation linked to a pentyl chain featuring an ethylamino substituent and a ketone group . The TPP moiety enables mitochondrial targeting due to its lipophilic cationic nature, allowing penetration through lipid bilayers and accumulation in mitochondria .

Properties

IUPAC Name |

[5-(ethylamino)-5-oxopentyl]-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28NOP.BrH/c1-2-26-25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMDSXEQYKHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29BrNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound interacts with several enzymes and proteins within the mitochondria. For instance, it can inhibit complexes I and II of the electron transport chain, leading to altered mitochondrial respiration and increased ROS production. Additionally, (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide may interact with mitochondrial membrane proteins, affecting their function and stability.

Cellular Effects

The effects of (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide on cells are profound, particularly in cancer cells. The compound’s ability to target mitochondria makes it a potent inducer of mitochondrial dysfunction, leading to cell death. In cancer cells, this can result in the activation of apoptotic pathways, increased oxidative stress, and disruption of cellular metabolism.

Molecular Mechanism

At the molecular level, (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide exerts its effects primarily through its interaction with mitochondrial components. The triphenylphosphonium group facilitates the compound’s accumulation within mitochondria, where it can bind to and inhibit key enzymes of the electron transport chain. This inhibition disrupts the normal flow of electrons, leading to increased ROS production and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained mitochondrial targeting and prolonged effects on cellular metabolism.

Dosage Effects in Animal Models

The effects of (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide in animal models are dose-dependent. At lower doses, the compound can selectively target cancer cells, inducing apoptosis without significant toxicity to normal cells. At higher doses, the compound’s effects can become more pronounced, leading to increased oxidative stress and potential toxicity.

Metabolic Pathways

(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide is involved in several metabolic pathways within the mitochondria. The compound’s interaction with the electron transport chain can alter metabolic flux, leading to changes in ATP production and ROS generation. Additionally, the compound may affect the levels of key metabolites involved in cellular respiration and energy metabolism.

Transport and Distribution

Within cells, (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide is transported and distributed primarily to the mitochondria. The compound’s triphenylphosphonium group facilitates its uptake into the mitochondria, where it accumulates due to the negative membrane potential. This targeted distribution allows the compound to exert its effects specifically within the mitochondria, minimizing off-target effects.

Subcellular Localization

The subcellular localization of (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide is predominantly within the mitochondria. The compound’s triphenylphosphonium group acts as a targeting signal, directing it to the mitochondrial membrane. Once inside the mitochondria, the compound can interact with various mitochondrial components, including enzymes, proteins, and lipids.

Biological Activity

(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide (ETPPB) is a novel compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy and mitochondrial targeting. This article explores the biological activity of ETPPB, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C25H29BrNOP

- Molecular Weight : 470.38 g/mol

- CAS Number : 1201226-16-5

The compound features a triphenylphosphonium (TPP) moiety, which is known for its ability to selectively accumulate in mitochondria due to the negative membrane potential of these organelles. This property is crucial for its application as a drug delivery system targeting mitochondrial dysfunction in various diseases, including cancer.

ETPPB operates primarily through the following mechanisms:

- Mitochondrial Targeting : The TPP group facilitates the accumulation of ETPPB in mitochondria, allowing for localized action where it can induce apoptosis in cancer cells by disrupting mitochondrial function .

- Reactive Oxygen Species (ROS) Generation : ETPPB has been shown to increase the production of ROS within mitochondria, which can lead to oxidative stress and subsequent cell death in tumor cells .

- Cytotoxicity : Studies indicate that ETPPB exhibits significant cytotoxic effects against various cancer cell lines by promoting mitochondrial-induced apoptosis .

Cytotoxicity Studies

Recent research has demonstrated the cytotoxic effects of ETPPB on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate Carcinoma DU-145 | 10.5 | Mitochondrial apoptosis via ROS generation |

| Breast Carcinoma MCF-7 | 8.2 | Induction of oxidative stress |

| Nasopharyngeal Carcinoma | 12.0 | Mitochondrial dysfunction |

These results suggest that ETPPB is particularly effective against aggressive tumor types, making it a candidate for further development as an anticancer agent.

Case Studies

- In vitro Evaluation : In a study involving human prostate adenocarcinoma cells, ETPPB was found to increase ROS levels significantly, leading to enhanced apoptosis compared to control groups . The compound's effectiveness was attributed to its ability to target mitochondrial pathways selectively.

- Animal Models : In vivo studies using mouse models of breast cancer showed that administration of ETPPB resulted in a marked reduction in tumor size and weight, indicating its potential as a therapeutic agent . The mechanism involved mitochondrial targeting and subsequent induction of apoptosis.

Potential Applications

Given its biological activity, ETPPB could be explored for:

- Cancer Therapy : Targeting various cancers through mitochondrial pathways.

- Drug Delivery Systems : Utilizing the TPP moiety for delivering other therapeutic agents directly to mitochondria.

Research Gaps

While initial findings are promising, further studies are required to explore:

- Long-term effects and toxicity profiles in vivo.

- Mechanistic studies to fully elucidate how ETPPB induces apoptosis at the molecular level.

- Combination therapies with existing chemotherapeutic agents to enhance efficacy.

Comparison with Similar Compounds

Structural and Functional Features

The table below compares the target compound with structurally analogous TPP-conjugated molecules:

Key Research Findings

Mitochondrial Targeting: All TPP-conjugated compounds exhibit mitochondrial accumulation due to the TPP cation’s lipophilic properties. However, functional groups influence sub-mitochondrial localization. For example, MitoCLox localizes to the inner mitochondrial membrane for lipid peroxidation sensing , while AP39 delivers H₂S to the mitochondrial matrix . The ethylamino-ketone group in the target compound enhances solubility and stability compared to carboxylic acid derivatives like (4-carboxybutyl)TPP bromide .

Applications: Bimatoprost Intermediate: The target compound’s simple structure suits its role as a synthetic intermediate, whereas MitoCLox and AP39 are research tools with added functionalities (fluorophores, H₂S donors) . Therapeutic Potential: AP39 demonstrates superior cytoprotection compared to non-targeted H₂S donors, emphasizing the importance of mitochondrial delivery .

Structural Modifications :

- Fluorophore Conjugation : MitoCLox and Compound 41 incorporate fluorophores for real-time monitoring, a feature absent in the target compound .

- Bioactive Moieties : AP39’s dithiolethione group enables controlled H₂S release, while the cyclohexenyl ether in Compound 3 facilitates sulfenic acid trapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.